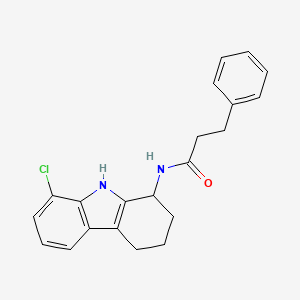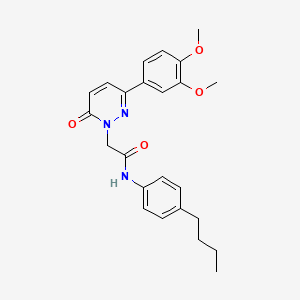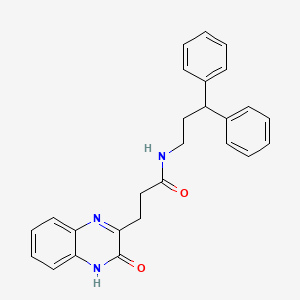
5-(furan-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-FURYL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the carbazole moiety: This step may involve the reaction of the intermediate with a carbazole derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-FURYL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(2-FURYL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-FURYL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-3-CARBOXAMIDE: A similar compound with a different substitution pattern on the pyrazole ring.
3-(2-THIENYL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-5-CARBOXAMIDE: A compound with a thiophene ring instead of a furan ring.
3-(2-FURYL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-IMIDAZOLE-5-CARBOXAMIDE: A compound with an imidazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 3-(2-FURYL)-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and ring systems, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C20H18N4O2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c25-20(17-11-16(23-24-17)18-9-4-10-26-18)22-15-8-3-6-13-12-5-1-2-7-14(12)21-19(13)15/h1-2,4-5,7,9-11,15,21H,3,6,8H2,(H,22,25)(H,23,24) |
Clave InChI |
DBCDMWYPKVXVJU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=NNC(=C4)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10987570.png)
![N-(4-methoxybenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10987571.png)
![N-[3-(propan-2-yloxy)propyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10987580.png)



![N-(2,4-dichlorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10987599.png)
![Methyl 2-[({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate](/img/structure/B10987601.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10987602.png)
![1-(4-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B10987608.png)
![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10987614.png)

![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10987622.png)
![1-(3-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B10987624.png)
